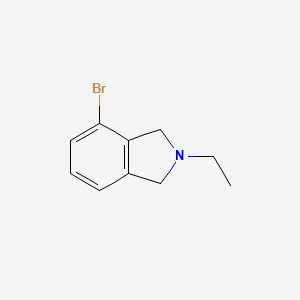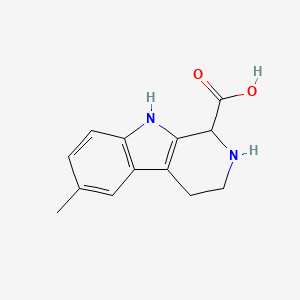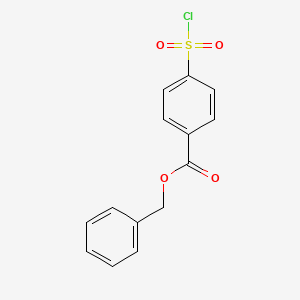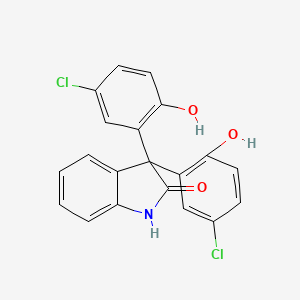
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is a chemical compound with the molecular formula C20H13Cl2NO3 and a molecular weight of 386.23 g/mol This compound is characterized by the presence of two 5-chloro-2-hydroxyphenyl groups attached to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indolin-2-one derivatives .
Scientific Research Applications
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2H-Indol-2-one, 5-chloro-1,3-dihydro-3,3-bis(4-hydroxyphenyl)
- 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one
- 2H-Indol-2-one, 3,3-bis(5-chloro-2-hydroxyphenyl)-1,3-dihydro
Uniqueness
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is unique due to its specific substitution pattern and the presence of two 5-chloro-2-hydroxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H13Cl2NO3 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
3,3-bis(5-chloro-2-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H13Cl2NO3/c21-11-5-7-17(24)14(9-11)20(15-10-12(22)6-8-18(15)25)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26) |
InChI Key |
YNQPUIXKYUANLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=C(C=CC(=C3)Cl)O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


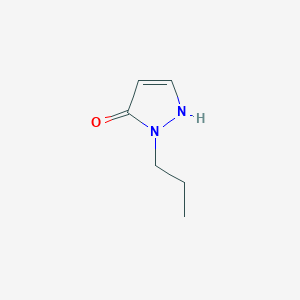


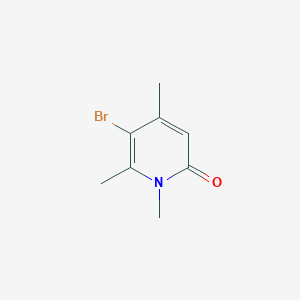
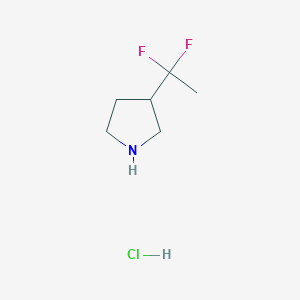

![Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13031835.png)


